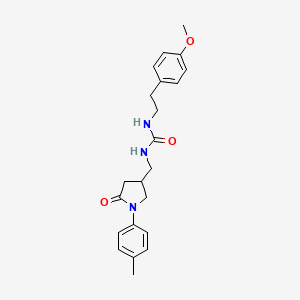

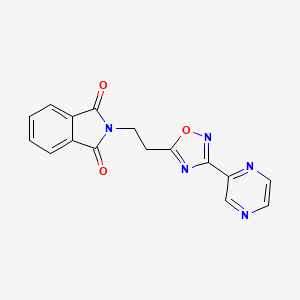

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that has been developed through a systematic process of chemical synthesis.

Aplicaciones Científicas De Investigación

Antimicrobial Activity Research on N-substituted ureas, including those with complex heterocyclic structures similar to the compound of interest, indicates potential antimicrobial properties. For example, studies on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas have shown moderate antimicrobial activity against both fungal and bacterial strains (P. V. G. Reddy et al., 2003). This suggests that derivatives of urea, including the compound , may hold potential for the development of new antimicrobial agents.

Enzyme Inhibition and Anticancer Activity Urea derivatives have been explored for their potential as enzyme inhibitors and anticancer agents. A study on unsymmetrical 1,3-disubstituted ureas revealed that these compounds exhibit varied levels of enzyme inhibition, with some showing notable in vitro anticancer activity (Sana Mustafa et al., 2014). This highlights the potential of urea derivatives, including 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, in therapeutic applications targeting specific enzymes or cancer cells.

Molecular Sensing and Supramolecular Chemistry The structural complexity and functional versatility of urea derivatives make them suitable candidates for applications in supramolecular chemistry and molecular sensing. Studies have shown that certain urea compounds can undergo conformational and tautomeric changes under specific conditions, which can be harnessed for molecular sensing applications (Adam Kwiatkowski et al., 2019). The ability to control tautomerism through conformational changes opens up new possibilities for the use of these compounds in the design of molecular sensors.

Material Science and Polymerization Initiators N-aryl-N′-pyridyl ureas have been synthesized and evaluated as initiators for the ring-opening polymerization of epoxides, demonstrating the utility of urea derivatives in material science, particularly in the synthesis of polymers (N. Makiuchi et al., 2015). The variation in the electron density of the aromatic ring of these ureas influences their efficiency as initiators, highlighting the importance of molecular structure in their application in polymer science.

Corrosion Inhibition Urea-derived Mannich bases have been investigated as corrosion inhibitors for mild steel in acidic environments, showing effectiveness in protecting metal surfaces (M. Jeeva et al., 2015). This indicates that urea derivatives, including 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, may have potential applications in corrosion protection and materials engineering.

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCULJADZQRSOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)

![N-[[4-(2-Oxopyrrolidin-1-yl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2371077.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371081.png)

![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)

![Ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2371091.png)

![1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2371092.png)

![N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2371096.png)